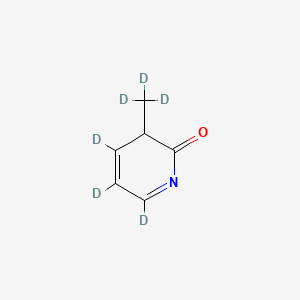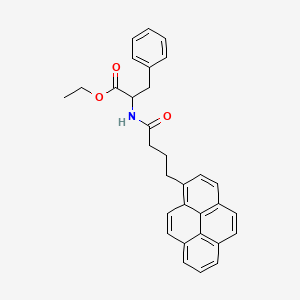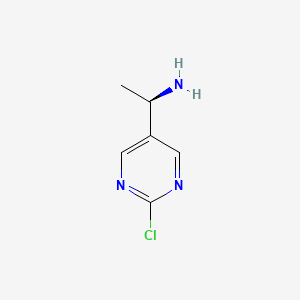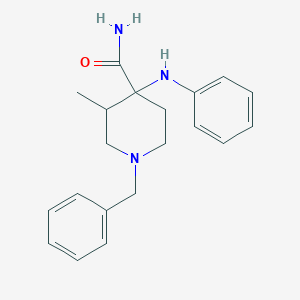
3-Methylpyridin-2(1H)-one-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチルピリジン-2(1H)-オン-d6は、ヘテロ環状有機化合物である3-メチルピリジン-2(1H)-オンの重水素化誘導体です。重水素標識は、同位体のユニークな特性により、反応機構や代謝経路を研究するために、科学研究で頻繁に使用されます。 この化合物は、分子式がC6H7NO、分子量が109.13 g/molです .
準備方法
合成経路と反応条件
3-メチルピリジン-2(1H)-オン-d6の合成は、通常、3-メチルピリジン-2(1H)-オンの重水素化を伴います。一般的な方法の1つは、酸性または塩基性条件下で、重水素酸化物(D2O)を使用して水素原子を重水素と交換することです。 このプロセスは、さまざまな酸または塩基によって触媒され、交換が促進されます .
工業生産方法
3-メチルピリジン-2(1H)-オン-d6の工業生産には、重水素ガスまたは重水素化溶媒を使用した大規模な重水素化プロセスが含まれる場合があります。反応条件は、重水素化生成物の高収率と高純度を確保するために最適化されます。 このプロセスには、通常、最終生成物の精製と単離を含む複数のステップが含まれます .
化学反応の分析
反応の種類
3-メチルピリジン-2(1H)-オン-d6は、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するピリジンN-オキシド誘導体を形成するために酸化することができます。
還元: 還元反応は、それをピリジンの異なる還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過酸が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は通常ピリジンN-オキシド誘導体を生成しますが、還元はさまざまな還元されたピリジン化合物を生成する可能性があります .
科学研究への応用
3-メチルピリジン-2(1H)-オン-d6は、科学研究において幅広い用途があります。
化学: 反応機構と速度論を研究するための標識化合物として使用されます。
生物学: 生化学経路を追跡するための代謝研究で使用されます。
医学: 医薬品開発や薬物動態研究で、薬物代謝を理解するために使用されます。
科学的研究の応用
3-Methylpyridin-2(1H)-one-d6 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated drugs and materials for improved stability and performance.
作用機序
3-メチルピリジン-2(1H)-オン-d6の作用機序は、さまざまな分子標的と経路との相互作用を伴います。化合物中の重水素原子は、速度論的同位体効果により、反応速度と代謝経路に影響を与える可能性があります。 この効果により、反応速度が遅くなり、代謝プロファイルが変化するため、複雑な生化学プロセスを研究するための貴重なツールとなります .
類似化合物の比較
類似化合物
3-メチルピリジン-2(1H)-オン: この化合物の非重水素化型。
2-メチルピリジン: 2位にメチル基を持つ同様のピリジン誘導体。
4-メチルピリジン: 4位にメチル基を持つ別のピリジン誘導体.
独自性
3-メチルピリジン-2(1H)-オン-d6は、重水素標識により、科学研究に明確な利点をもたらすため、ユニークです。重水素原子は、非重水素化化合物では不可能な反応機構と代謝経路に関する洞察を提供します。 これは、さまざまな研究分野において貴重なツールとなっています .
類似化合物との比較
Similar Compounds
3-Methylpyridin-2(1H)-one: The non-deuterated form of the compound.
2-Methylpyridine: A similar pyridine derivative with a methyl group at the 2-position.
4-Methylpyridine: Another pyridine derivative with a methyl group at the 4-position.
Uniqueness
3-Methylpyridin-2(1H)-one-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms offer insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds. This makes it a valuable tool in various fields of study .
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
115.16 g/mol |
IUPAC名 |
4,5,6-trideuterio-3-(trideuteriomethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-5H,1H3/i1D3,2D,3D,4D |
InChIキー |
XSMJPWQCLKZBIC-RLTMCGQMSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=O)C1C([2H])([2H])[2H])[2H])[2H] |
正規SMILES |
CC1C=CC=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)



![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)


![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)

![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)

![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)

